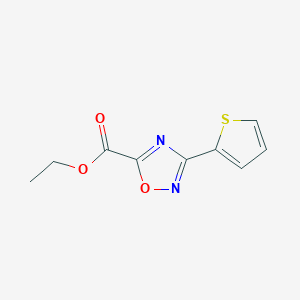

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of Ethyl 3-(2-thienyl)propenoate . This compound has a molecular formula of C9H10O2S, an average mass of 182.240 Da, and a Monoisotopic mass of 182.040146 Da .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate” were not found, related compounds such as Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate can be achieved via the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate .Physical And Chemical Properties Analysis

For the related compound Ethyl 3-(2-thienyl)propenoate, it has a density of 1.2±0.1 g/cm3, a boiling point of 276.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用

Biocatalysis and Asymmetric Synthesis

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate: (ETOC) has been investigated for its potential as a biocatalyst. Specifically, it interacts with alcohol dehydrogenases (ADHs), which are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. ADHs exhibit high stereoselectivity under mild conditions, making them valuable tools for asymmetric synthesis. Researchers have explored ETOC’s role in dynamic kinetic resolution of racemic substrates and the preparation of enantiomerically pure chemicals .

Chalcone Derivatives for Anti-Inflammatory Activity

Chalcones are a class of compounds with diverse pharmacological properties. ETOC serves as a precursor for chalcone derivatives. For instance:

- SGCH 19 (1-(7-chloro-3-methyl-1-phenyl-2-naphthyl)-3-(2-furyl)-2-propen-1-one) and SGCH 20 (1-(7-chloro-3-methyl-1-phenyl-2-naphthyl)-3-(2-thienyl)-2-propen-1-one) exhibit potent anti-inflammatory activity. These compounds, containing fluoride or chloride groups, may surpass reference drugs like indomethacin and ibuprofen in efficacy .

Biotransformation and Semi-Preparative Scale Synthesis

ETOC can be synthesized chemically and then converted to related compounds using biotransformation methods. For example:

- Similarly, 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-propan-1-one (4) is obtained from 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-prop-2-en-1-one (3) on a semi-preparative scale .

Materials Science and Organic Electronics

Due to its conjugated system and electron-rich thiophene moiety, ETOC can be incorporated into organic electronic devices. Researchers explore its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its semiconducting properties make it an interesting candidate for next-generation materials.

特性

IUPAC Name |

ethyl 3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-15-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFIAJRCLMUKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)